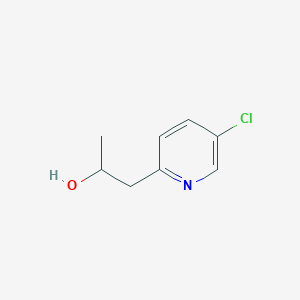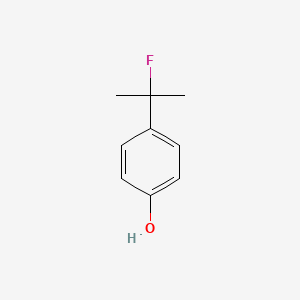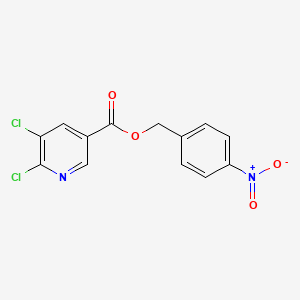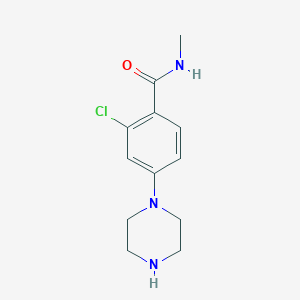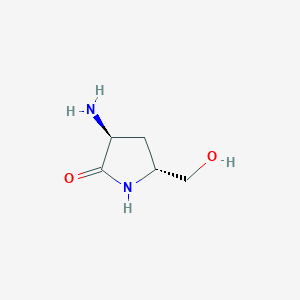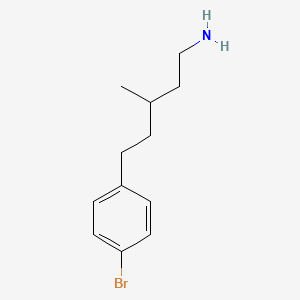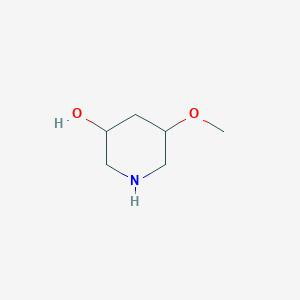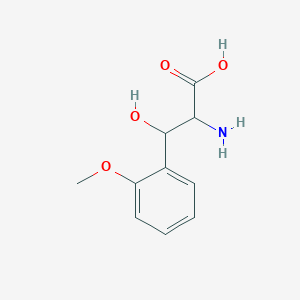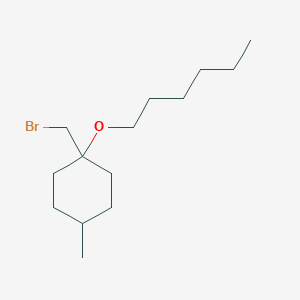
2-(Bromomethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)benzene-1,4-diol, also known by its IUPAC name, is a compound with the molecular formula C7H7BrO2 It is a derivative of benzene, featuring a bromomethyl group and two hydroxyl groups positioned at the 1 and 4 locations on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of benzene-1,4-diol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxymethylbenzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of benzene-1,4-diol.
Applications De Recherche Scientifique
2-(Bromomethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)benzene-1,4-diol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-diol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)benzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(Methyl)benzene-1,4-diol: Lacks the halogen atom, resulting in different chemical behavior.
Propriétés
Formule moléculaire |
C7H7BrO2 |
|---|---|
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
2-(bromomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2 |
Clé InChI |
RWVDJHFUELVYHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


